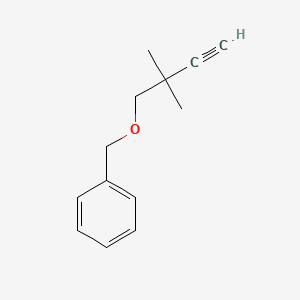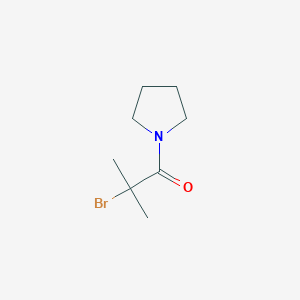![molecular formula C7H13NO B1526675 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptan CAS No. 1073234-27-1](/img/structure/B1526675.png)
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptan
Übersicht
Beschreibung
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenprodukt
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptan: dient als wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine einzigartige bicyclische Struktur, die sowohl Sauerstoff- als auch Stickstoff-Heteroatome in einer Spiro-Konfiguration umfasst, macht es zu einem vielseitigen Baustein für die Medikamentenentwicklung . Diese Verbindung kann verwendet werden, um Moleküle mit dreidimensionalen Formen zu erzeugen, die entscheidend für die Bindung und Wirksamkeit von Medikamenten sind, die auf komplexe biologische Rezeptoren abzielen.
Chemische Synthese
In der chemischen Synthese wird diese Spiroverbindung für ihre Fähigkeit genutzt, spirocyclische Motive in Zielmoleküle einzuführen . Spirocyclen sind in vielen Naturprodukten und Pharmazeutika weit verbreitet, da sie konformativ starr sind und die chemischen Strukturen vielfältiger machen. Die Einarbeitung von This compound kann die physikalischen und chemischen Eigenschaften der resultierenden Verbindungen, wie Löslichkeit und Stabilität, signifikant verändern.
Morpholin-Struktur-Surrogat
Die Verbindung wurde als strukturelles Surrogat für Morpholin in arzneimittelähnlichen Molekülen beschrieben . Morpholin ist ein häufiges Merkmal in Pharmazeutika, und sein Ersatz durch This compound kann zu verbesserten pharmakokinetischen Eigenschaften und reduzierter Toxizität in potenziellen Arzneimittelkandidaten führen.
Stabilitäts- und Löslichkeitsverbesserung
Die Isolierung von This compound als Sulfonsäure-Salz anstelle eines Oxalatsalzes ergibt ein Produkt mit verbesserter Stabilität und Löslichkeit . Dies ermöglicht seine Verwendung unter einer größeren Bandbreite von Reaktionsbedingungen, was sowohl in der Forschung als auch in der industriellen Umgebung von Vorteil ist.
Referenzstandards für Tests
Diese Verbindung wird auch zur Herstellung von Referenzstandards für pharmazeutische Tests verwendet . Referenzstandards sind entscheidend, um die Qualität und Konsistenz von pharmazeutischen Produkten sicherzustellen, indem sie einen Maßstab für Reinheit und Zusammensetzung bieten.
Flammschutzmittel-Vorläufer
Interessanterweise ist einer der Vorläufer, die bei der Synthese von This compound verwendet werden, ein kommerziell erhältliches Flammschutzmittel . Dies unterstreicht das Potenzial der Verbindung bei der Entwicklung neuer Materialien mit flammhemmenden Eigenschaften.
Wirkmechanismus
The unique three-dimensional profiles of molecules constructed from these building blocks, enriched by the presence of diverse combinations of exit vectors as sites for functionalization, make them interesting targets for drug discovery . Importantly, the spirocyclic building blocks possess physicochemical properties useful in the drug discovery process .
Biochemische Analyse
Biochemical Properties
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical reaction .
Cellular Effects
The effects of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window for this compound .
Metabolic Pathways
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby altering the flow of metabolites through the pathway. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its efficacy and potential side effects. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria may impact cellular metabolism .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(2)5-9-7(6)3-8-4-7/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFSDBYFYGZOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC12CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)



![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)





![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
![tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate](/img/structure/B1526612.png)

